Mandestrobin

fungicide in vitro assay EC50

QoI fungicide resistance programs need a reference compound with defined G143A sensitivity. Mandestrobin (CAS 173662-97-0) fills this role: documented susceptibility in Botrytis cinerea enables cross-resistance profiling alongside pyraclostrobin, trifloxystrobin, and azoxystrobin; aquatic photodegradation DT₅₀ of 4.4-6.1 days supports environmental fate studies near water bodies; supplied at 98.0+% purity (qNMR/HPLC) for LC-MS/MS residue method validation. Ambient shipping for research quantities.

Molecular Formula C19H23NO3
Molecular Weight 313.4 g/mol
CAS No. 173662-97-0
Cat. No. B1253266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMandestrobin
CAS173662-97-0
Synonyms(2R)-2-(2-((2,5-Dimethylphenoxy)methyl)phenyl)-2-methoxy-N-methylacetamide
Benzeneacetamide, 2-((2,5-dimethylphenoxy)methyl)-alpha-methoxy-N-methyl-, (alphaR)-
mandestrobin
Molecular FormulaC19H23NO3
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(C(=O)NC)OC
InChIInChI=1S/C19H23NO3/c1-13-9-10-14(2)17(11-13)23-12-15-7-5-6-8-16(15)18(22-4)19(21)20-3/h5-11,18H,12H2,1-4H3,(H,20,21)
InChIKeyPDPWCKVFIFAQIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mandestrobin: Methoxyacetamide Strobilurin Fungicide


Mandestrobin is a synthetic fungicide belonging to the strobilurin class, characterized by a methoxyacetamide chemical structure [1]. Its primary mode of action is the inhibition of mitochondrial respiration at the cytochrome bc1 complex (Complex III), specifically targeting the quinone outside (Qo) site [2]. As a member of the FRAC Group 11 fungicides, mandestrobin is a racemic mixture (1:1 ratio of R- and S-enantiomers) developed by Sumitomo Chemical and commercialized starting in 2013 [3]. It is used for the preventive and curative control of a broad spectrum of economically important plant pathogens [4].

Mechanism Qo site complex III inhibition study tool (FRAC Group 11)
Subclass Methoxyacetamide strobilurin for structure-activity comparisons
Reference Racemic mixture reference for analytical method development

Why Substituting Mandestrobin with Other Strobilurins Fails


While mandestrobin shares the FRAC Group 11 classification and mode of action with other strobilurin fungicides like azoxystrobin, pyraclostrobin, and trifloxystrobin, they are not interchangeable [1]. Direct substitution can lead to suboptimal disease control and unintended consequences for crop physiology, environmental fate, and resistance management. Critical differences in their chemical subclasses (e.g., methoxyacetamide vs. methoxyacrylate) result in distinct physicochemical properties, such as log Kow and solubility, which directly influence their environmental behavior and biological activity [2]. The following evidence demonstrates where mandestrobin exhibits quantifiable differentiation that is meaningful for procurement and scientific selection.

Methoxyacetamide subclass differs from methoxyacrylate strobilurins; log Kow and solubility profiles may shift environmental behavior and biological uptake.
Shared QoI cross-resistance (G143A) means substitution does not overcome resistance; rotation with non-Group 11 fungicides remains necessary.
Reported plant physiological effects (e.g., yield enhancement) are compound-specific and may not be reproduced by other strobilurins.

Mandestrobin: Differential Evidence vs. Key QoI Comparators


Comparative In Vitro Potency: Basidiospore Germination

In an in vitro germination assay against basidiospores of Puccinia horiana (chrysanthemum white rust), mandestrobin's activity falls within the established range for strobilurin fungicides. The study reported that EC50 values for the entire strobilurin class ranged from 2 to 27 ppb [1]. While individual EC50 values for mandestrobin were not reported in isolation, the data confirm its functional equivalence in potency to other tested strobilurins in this assay, distinguishing the class from benzimidazoles (EC50 9-244 ppm) and multisite inhibitors like mancozeb (EC50 7 ppm) [2]. This confirms mandestrobin's high intrinsic activity characteristic of QoI fungicides.

Basidiospore EC50
Class-level
Strobilurin class EC50: 2–27 ppb
Class-level potency context supports QoI research fit
Puccinia horiana basidiospore assay; individual mandestrobin EC50 not isolated
fungicide in vitro assay EC50 Puccinia horiana strobilurin

G143A Mutation and Cross-Resistance Risk

In silico docking studies and in vitro assays reveal a critical limitation for all QoI fungicides against pathogens with the G143A mutation. While mandestrobin demonstrated high affinity for wild-type cytochrome b, it was not effective against G143A-mutated isolates of Botrytis cinerea [1]. This finding is consistent with cross-resistance patterns observed for other QoIs like pyraclostrobin, trifloxystrobin, and kresoxim-methyl [2]. Therefore, mandestrobin should not be considered a resistance-breaking solution where the G143A mutation is present; its procurement value is contingent on its use in rotation with fungicides from different FRAC groups.

G143A Cross-Resistance
Head-to-head
Mandestrobin and other QoIs lose efficacy against G143A-mutated Botrytis cinerea
Cross-resistance profile consistent with QoI class; requires rotation
In silico docking and mycelial growth assays
fungicide resistance QoI G143A mutation Botrytis cinerea in silico docking

Physiological Yield Enhancement in Brassica napus

In a field study conducted under disease-free conditions, treatment with mandestrobin resulted in an average yield increase of 6.3% in Brassica napus (oilseed rape) [1]. This effect was attributed to physiological changes, including delayed chlorophyll degradation and leaf senescence, indicating a direct plant health benefit beyond its fungicidal activity [2]. While similar physiological effects have been reported for other strobilurins like pyraclostrobin and azoxystrobin, this study provides a specific, quantified baseline for mandestrobin's plant growth-promoting properties in the absence of disease pressure.

Yield Effect
Reported
6.3% average yield increase in Brassica napus
Reported yield-enhancement context under disease-free conditions
Field trial; attributed to delayed senescence
physiological effect yield enhancement Brassica napus plant physiology strobilurin

Aquatic Photodegradation Profile

A study investigating the degradation of mandestrobin in illuminated aerobic aquatic water-sediment systems found a half-life of 4.4–6.1 days in the aqueous layer [1]. This relatively rapid degradation under simulated sunlight conditions indicates a lower potential for long-term persistence in illuminated surface waters compared to compounds with longer aqueous half-lives. The study also highlighted that the primary transformation pathway was photoinduced bond cleavage at the benzyl phenyl ether [2]. This environmental behavior is a key differentiator when selecting fungicides for use near aquatic environments or in regions with strict environmental regulations.

Aqueous Photolysis
Reported
DT50: 4.4–6.1 days in illuminated water-sediment
Reported photodegradation half-life context for surface water persistence studies
Simulated sunlight; λ>290 nm
environmental fate photodegradation half-life water-sediment system mandestrobin

Mandestrobin: Application Scenarios


Integrated Pest Management with Low Persistence

For research or agricultural applications where the high intrinsic activity of a QoI fungicide is required but environmental persistence is a concern, mandestrobin is a compelling choice. Its demonstrated aquatic photodegradation half-life of 4.4–6.1 days in illuminated water-sediment systems [1] suggests a lower risk of surface water accumulation compared to strobilurins with longer half-lives. This property is particularly valuable for studies on environmental fate or for use in crops near water bodies.

Field Trials: Yield Enhancement in Oilseed Rape

Researchers and agronomists focusing on plant physiology and yield optimization in Brassica crops can use mandestrobin as a tool to induce a quantifiable 6.3% yield increase under disease-free conditions [2]. This established baseline makes mandestrobin a useful reference compound for comparative studies on the non-fungicidal, plant health-promoting effects of strobilurins. The documented delay in leaf senescence and chlorophyll degradation provides a clear phenotypic marker for experimental validation.

QoI Resistance Monitoring Studies

Given its well-characterized susceptibility to the G143A mutation in Botrytis cinerea and other pathogens [3], mandestrobin serves as an excellent representative QoI fungicide for resistance monitoring programs. Its inclusion in sensitivity assays alongside pyraclostrobin, trifloxystrobin, and azoxystrobin allows for a comprehensive assessment of cross-resistance patterns in fungal populations, informing local fungicide rotation strategies.

Analytical Method Development & Residue Analysis

The availability of high-purity mandestrobin analytical standards (e.g., 98.0+% purity by qNMR and HPLC ) makes it suitable for developing and validating quantitative analytical methods (e.g., LC-MS/MS) for residue monitoring in food and environmental samples. Its specific physicochemical properties, including a log Kow of 3.51 [4], allow for robust extraction and detection protocols in complex matrices such as strawberries, grapes, and stone fruits [5].

Application
Selection Property
Validation Focus
Surface water persistence studies
Aqueous photodegradation profile
Half-life under simulated sunlight conditions
Oilseed rape plant physiology research
Reported yield-enhancement context
Yield and chlorophyll retention endpoints under disease-free conditions
QoI resistance monitoring
G143A cross-resistance profile
Sensitivity shift in mutant isolates vs. wild-type
Residue analysis method development
Analytical reference material
Method validation in complex matrices (e.g., fruits, environmental samples)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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